molecular formula C14H11Cl2NO2 B5613254 2-(2,5-dichlorophenoxy)-N-phenylacetamide

2-(2,5-dichlorophenoxy)-N-phenylacetamide

Cat. No.: B5613254
M. Wt: 296.1 g/mol
InChI Key: RWLNDSYURQCYFJ-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by the presence of two chlorine atoms attached to the phenoxy ring and a phenylacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-phenylacetamide typically involves the reaction of 2,5-dichlorophenol with phenylacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include heating the mixture to a temperature of around 100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.

    2,5-dichlorophenol: A precursor in the synthesis of various phenoxyacetic acid derivatives.

    N-phenylacetamide: A simpler analog without the dichlorophenoxy group.

Uniqueness

2-(2,5-dichlorophenoxy)-N-phenylacetamide is unique due to the presence of both the dichlorophenoxy and phenylacetamide groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-10-6-7-12(16)13(8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLNDSYURQCYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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